molecular formula C3AsF9 B13421080 Arsine, tris(trifluoromethyl)- CAS No. 432-02-0

Arsine, tris(trifluoromethyl)-

Cat. No.: B13421080
CAS No.: 432-02-0
M. Wt: 281.94 g/mol
InChI Key: VFVFCTMWNMGBFD-UHFFFAOYSA-N
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Description

Arsine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)arsine, is a chemical compound with the formula C₃AsF₉. It is characterized by the presence of three trifluoromethyl groups attached to an arsenic atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)arsine typically involves the reaction of trifluoromethylating agents with arsenic compounds. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of tris(trifluoromethyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethyl)arsine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds .

Scientific Research Applications

Tris(trifluoromethyl)arsine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(trifluoromethyl)arsine involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tris(trifluoromethyl)arsine is unique due to the presence of three highly electronegative trifluoromethyl groups, which impart distinct chemical reactivity and stability compared to other organoarsenic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .

Biological Activity

Arsine, tris(trifluoromethyl)- (CAS No. 432-02-0), is a chemical compound characterized by its unique structure, which includes an arsenic atom bonded to three trifluoromethyl groups (-CF₃). This configuration imparts distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions, mechanisms, and relevant studies.

  • Molecular Formula : C₃F₉As
  • Molecular Weight : 281.94 g/mol
  • Structure : The trifluoromethyl groups contribute significant electronegativity, influencing the compound's reactivity and stability.

The biological activity of tris(trifluoromethyl)arsine largely stems from its ability to interact with biological molecules. The trifluoromethyl groups enhance the compound's lipophilicity and electrophilicity, which can lead to various interactions with cellular components such as proteins and nucleic acids.

Biological Activity and Toxicology

Tris(trifluoromethyl)arsine has been investigated for its potential toxicity and biological effects. Key findings include:

  • Cytotoxicity : Research indicates that tris(trifluoromethyl)arsine exhibits cytotoxic effects on various cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
  • Mechanistic Studies : The compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a common pathway through which many toxic compounds exert their effects.

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that tris(trifluoromethyl)arsine can significantly reduce cell viability in A2780 ovarian cancer cells compared to control groups. The IC50 values observed were indicative of moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.
  • Neurotoxicity Assessment : Another study focused on the neurotoxic effects of tris(trifluoromethyl)arsine on neuronal cell cultures. Results indicated that exposure led to increased cell death and impaired neuronal function, highlighting the need for caution in environments where this compound may be present.

Comparative Analysis

To better understand the biological implications of tris(trifluoromethyl)arsine, it is useful to compare it with other arsenic compounds:

Compound NameStructure TypeUnique Features
Tris(trifluoromethyl)arsineArsenic analogueHigh lipophilicity due to CF₃ groups
Monomethylarsonic acid (MMA)Organic arsenicKnown for its toxicity and environmental impact
Arsenic trioxideInorganic arsenicUsed in leukemia treatment but highly toxic

Research Findings

Recent studies have expanded on the biological implications of tris(trifluoromethyl)arsine:

  • Antioxidant Activity : Some research suggests that while it induces oxidative stress, it may also engage cellular antioxidant responses, indicating a complex interaction with cellular redox states.
  • Potential Applications : Given its cytotoxic properties, there is ongoing research into its use as a lead compound for developing new anticancer drugs or as a tool for studying oxidative stress pathways in cells.

Properties

CAS No.

432-02-0

Molecular Formula

C3AsF9

Molecular Weight

281.94 g/mol

IUPAC Name

tris(trifluoromethyl)arsane

InChI

InChI=1S/C3AsF9/c5-1(6,7)4(2(8,9)10)3(11,12)13

InChI Key

VFVFCTMWNMGBFD-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[As](C(F)(F)F)C(F)(F)F

Origin of Product

United States

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